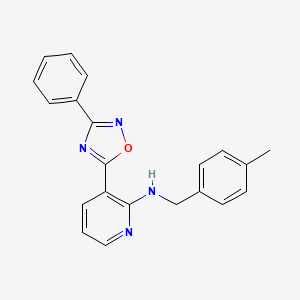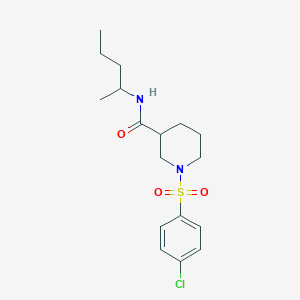
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzamide, also known as HMB, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. HMB is a synthetic compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
作用机制
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzamide is not fully understood, but it is thought to involve the modulation of protein-protein interactions and the regulation of enzyme activity. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzamide has been shown to bind to a range of proteins, including kinases and phosphatases, and to modulate their activity in a dose-dependent manner.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzamide has been shown to have a range of biochemical and physiological effects, including the modulation of cellular signaling pathways, the regulation of enzyme activity, and the induction of apoptosis in cancer cells. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a range of inflammatory conditions.
实验室实验的优点和局限性
One of the main advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzamide in lab experiments is its ability to modulate the activity of a range of enzymes and signaling pathways, making it a valuable tool for studying cellular processes. However, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzamide has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
未来方向
There are a number of potential future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzamide, including studies of its potential therapeutic applications in cancer and inflammatory diseases, as well as studies of its effects on cellular metabolism and energy balance. Additionally, further research is needed to fully understand the mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzamide and its potential interactions with other cellular signaling pathways and enzymes.
合成方法
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzamide can be synthesized using a variety of methods, including the reaction of 2-hydroxy-8-methylquinoline with isobutyryl chloride and benzylamine. This process results in the formation of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzamide, which can be purified using standard methods such as column chromatography.
科学研究应用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzamide has been used in a range of scientific research applications, including studies of cellular signaling pathways, protein-protein interactions, and enzyme activity. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzamide has been shown to modulate the activity of a range of enzymes, including protein kinases and phosphatases, making it a valuable tool for studying the regulation of cellular processes.
属性
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15(2)13-24(22(26)17-9-5-4-6-10-17)14-19-12-18-11-7-8-16(3)20(18)23-21(19)25/h4-12,15H,13-14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMCOYDMDSJGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CC(C)C)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-(2-methylpropyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

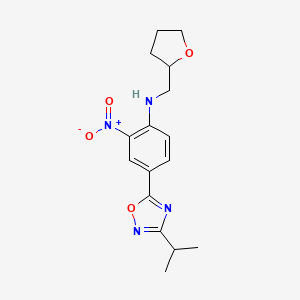
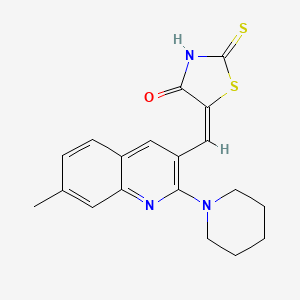
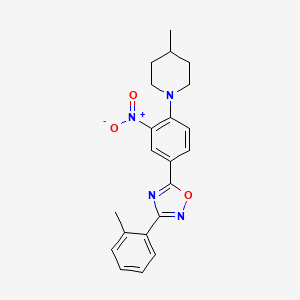

![N-(5-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711626.png)


![4-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7711637.png)

